![molecular formula C13H17N3S B4626715 4-(4-ethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4626715.png)
4-(4-ethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol
Overview
Description
Synthesis Analysis
The synthesis of 4-(4-ethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol and its analogs typically involves cyclization reactions, starting from dithiocarbazinate and hydrazine hydrate under reflux conditions in water or organic solvents. The reaction proceeds through the formation of intermediate compounds, eventually yielding the desired triazole derivatives after condensation with appropriate aldehydes or ketones. For instance, Singh et al. (2013) described the synthesis of a similar triazole derivative through the cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde to form Schiff bases (Singh & Kandel, 2013).
Scientific Research Applications
Biological and Pharmaceutical Research
1,2,4-Triazole derivatives, including those similar in structure to 4-(4-ethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol, have been extensively studied for their pharmaceutical applications. These compounds exhibit a wide spectrum of biological activities, making them valuable in drug development. They possess antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. Recent patents and literature highlight the ongoing interest in developing new triazole derivatives for therapeutic uses, reflecting their potential in addressing various health conditions and diseases (Ferreira et al., 2013; Ohloblina, 2022).
Agricultural Applications
The derivatives of 1,2,4-triazoles, including those structurally related to 4-(4-ethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol, find applications in agriculture as well. They are used in the formulation of various agrochemicals, including fungicides and herbicides, demonstrating the compounds' versatility and importance in enhancing agricultural productivity and protecting crops from pests and diseases (Nazarov et al., 2021).
Material Science
In material science, 1,2,4-triazole derivatives are researched for their potential use in developing new materials, including polymers and coatings, which can offer improved properties such as enhanced durability, resistance to degradation, and special functionalities (Parchenko, 2019). The interest in triazole derivatives within material science underscores their role in advancing technologies and introducing innovations across various sectors.
properties
IUPAC Name |
4-(4-ethylphenyl)-3-propyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-3-5-12-14-15-13(17)16(12)11-8-6-10(4-2)7-9-11/h6-9H,3-5H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKDSDLVWBSEGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)N1C2=CC=C(C=C2)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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